molecular formula C13H24N2O4 B2369143 tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate CAS No. 2103420-68-2

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate

Cat. No. B2369143
M. Wt: 272.345
InChI Key: RDTOLONKRFHGDV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2103420-68-2 . It has a molecular weight of 272.34 . The compound is stored at -10°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . It is stored at -10°C and is in the form of an oil .

Scientific Research Applications

Application in Polymer Chemistry

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : This compound has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
  • Methods of Application : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
  • Results or Outcomes : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Application in Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Summary of the Application : This compound is used as a building block for the synthesis of thia and oxa-azaspiro[3.4]octanes .
  • Methods of Application : As reported in the Carreira lab, the product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
  • Results or Outcomes : The outcome of this application is the generation of a series of small-ring spirocycles .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTOLONKRFHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate

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